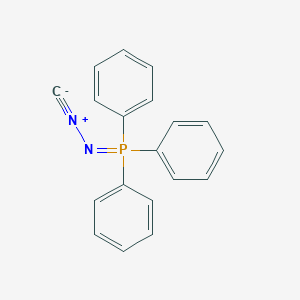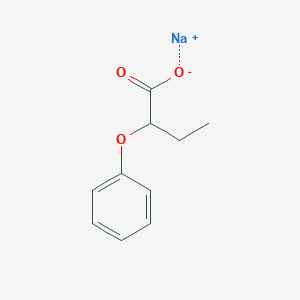![molecular formula C13H10ClN3OS B034265 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 19750-29-9](/img/structure/B34265.png)
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide (CITA), also known as 2-chloro-N-(4-indolyl)-1,3-thiazole-2-acetamide, is a novel synthetic compound with promising applications in the medical and scientific research fields. CITA has a unique structure and a high degree of solubility in water, making it an ideal candidate for use in various experiments. CITA has been studied for its potential to act as a modulator of signal transduction pathways, as well as for its anti-inflammatory, anti-apoptotic, and antioxidant properties.
Scientific Research Applications
Thiophene Analogues of Carcinogens
Thiophene analogues, similar in structure to the compound , have been synthesized and evaluated for potential carcinogenicity, demonstrating in vitro activities consistent with known chemistry. These compounds, including thiophene derivatives, were assessed in the Salmonella reverse-mutation and cell-transformation assays, suggesting potential carcinogenicity but casting doubt on their capability to elicit tumors in vivo due to their overall chemical and biological behavior (Ashby et al., 1978).
Biological Effects of Acetamide Derivatives
A review of acetamide, formamide, and their derivatives, including mono and dimethyl derivatives, focused on the toxicology and biological consequences of exposure in humans. This comprehensive review updated information on the environmental toxicology of these materials, highlighting their commercial importance and the significant addition to our knowledge regarding their biological effects over the years (Kennedy, 2001).
Synthesis and Properties of Thiazolidin-4-Ones
The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines, followed by treatment with thioglycolic acid, reveals insights into their spectroscopic and structural properties. These findings highlight the diverse potential applications and structural variability of thiazolidin derivatives, which could relate to compounds containing thiazol rings (Issac & Tierney, 1996).
Sulfonamide Patent Review
A review covering the main classes of sulfonamides investigated between 2008 and 2012, including their scientific and patent literature on carbonic anhydrase inhibitors (CAIs) and cycloxygenase 2 (COX2) inhibitors, shows significant antitumor activity and highlights the continuous need for novel sulfonamides with specific targets (Carta et al., 2012).
Phenoxy Acetamide and Its Derivatives
A literature survey on the chemical diversity and pharmacological activities of phenoxy acetamide and its derivatives (Chalcone, Indole, Quinoline) as therapeutic candidates showcases the integration of chemistry and pharmacology for designing new pharmaceutical compounds. This highlights the ongoing research into derivatives with potential therapeutic applications, including those related to indole structures (Al-Ostoot et al., 2021).
Mechanism of Action
Target of Action
The compound “2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the development of new drugs based on the indole scaffold.
properties
IUPAC Name |
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-5-12(18)17-13-16-11(7-19-13)9-6-15-10-4-2-1-3-8(9)10/h1-4,6-7,15H,5H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWBVMVLKSBTKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585389 |
Source


|
| Record name | 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19750-29-9 |
Source


|
| Record name | 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


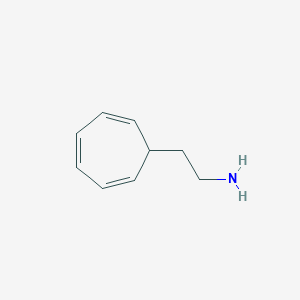

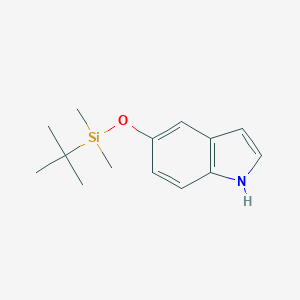



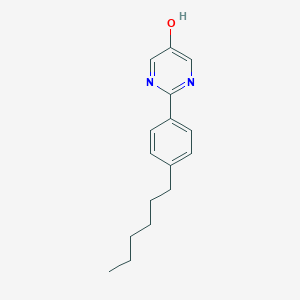

![Cucurbit[7]uril](/img/structure/B34203.png)


